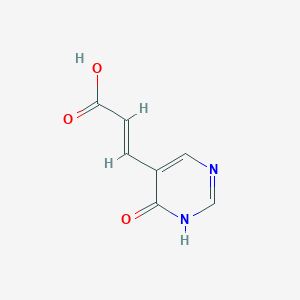
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-, also known as Uracil acrylic acid, is a pyrimidine-containing acrylic acid derivative. This compound has a molecular formula of C7H6N2O3 and a molecular weight of 166.136. It is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- involves several steps. One common method includes the Michael addition of 3,3-dimethoxypropionate to α, β-unsaturated esters, followed by treatment with guanidine carbonate to yield the desired pyrimidine derivative . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various materials, including coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The pyrimidine moiety in the compound can interact with nucleic acids and proteins, potentially inhibiting or modifying their functions. This interaction can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- can be compared with other pyrimidine-containing compounds, such as:
2-Propenoic acid, 2-methyl-, 2-[[[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]ethyl ester: This compound has a similar pyrimidine structure but differs in its functional groups and applications.
3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters: These derivatives have similar biological activities and are used in various research applications.
The uniqueness of 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- lies in its specific chemical structure and the resulting properties, making it valuable for diverse scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-(6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h1-4H,(H,10,11)(H,8,9,12)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCQGWURFCVAHM-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
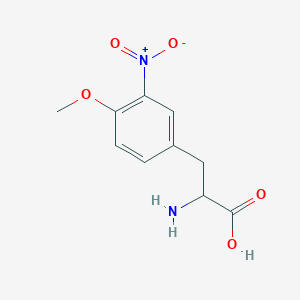
![4-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2479089.png)

![2-methyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2479091.png)
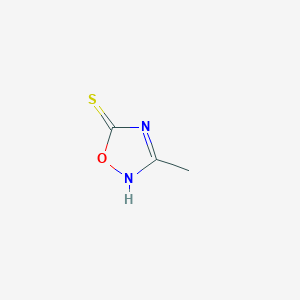
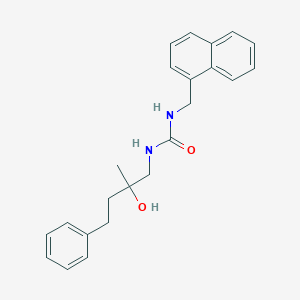
![N-(2,3-dimethoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2479099.png)
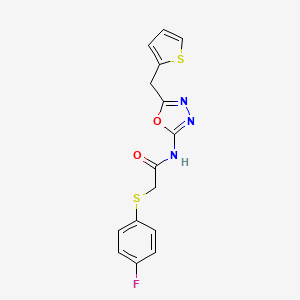
![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)
![{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2479102.png)
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2479103.png)
![3-chloro-4-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2479104.png)
![Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2479105.png)
![N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2479108.png)
